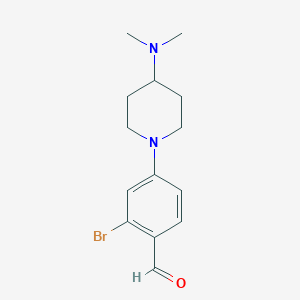
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde
Descripción general
Descripción
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is an organic compound that has gained significant attention in scientific research. It is a benzaldehyde derivative that is commonly used in medicinal chemistry and drug discovery. This compound has shown promising results in various scientific studies due to its unique structure and properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde involves its interaction with specific enzymes and receptors. It acts as an inhibitor of these targets, which leads to the suppression of their activity. This, in turn, results in the inhibition of disease progression and the promotion of healthy cellular function.
Efectos Bioquímicos Y Fisiológicos
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides in Alzheimer's disease, and prevent the formation of alpha-synuclein fibrils in Parkinson's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde in lab experiments is its high specificity towards its target enzymes and receptors. This allows for precise and efficient inhibition of disease progression. However, one limitation of this compound is its potential toxicity towards healthy cells. This requires careful optimization of dosage and administration to ensure maximum efficacy and minimal side effects.
Direcciones Futuras
The potential applications of 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde in scientific research are vast. One of the future directions for this compound is its use in the development of novel drugs for the treatment of various diseases. It can also be further studied for its potential as a fluorescent probe for bioimaging and detection of biomolecules. Additionally, the toxicity and side effects of this compound can be further studied to optimize its use in lab experiments.
In conclusion, 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is a promising compound that has shown potential in various scientific studies. Its unique structure and properties make it an attractive candidate for drug discovery and bioimaging applications. Further research is needed to fully explore the potential of this compound and optimize its use in lab experiments.
Aplicaciones Científicas De Investigación
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde has been extensively studied for its potential use in drug discovery. It has shown promising results as an inhibitor of various enzymes and receptors that are involved in the progression of diseases such as cancer, Alzheimer's, and Parkinson's. This compound has also been studied for its potential as a fluorescent probe for bioimaging and detection of biomolecules.
Propiedades
IUPAC Name |
3-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO/c12-9-3-1-2-8(6-16)10(9)15-5-4-11(13,14)7-15/h1-3,6H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPICOQYESOGSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CC=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B1401900.png)
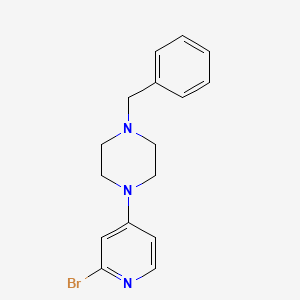
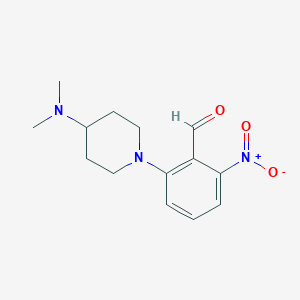


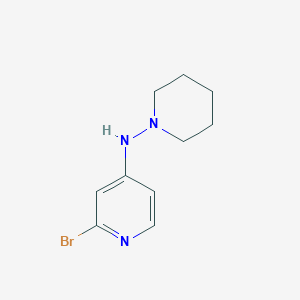
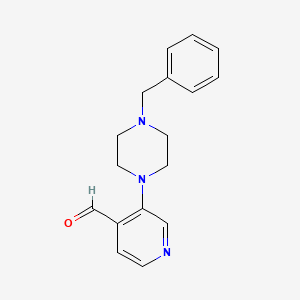
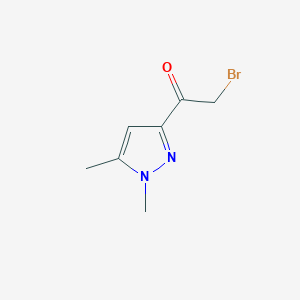
![2-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1401913.png)

